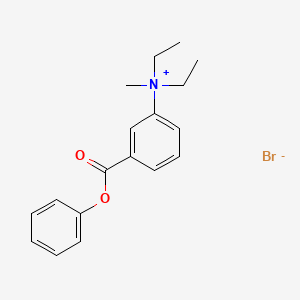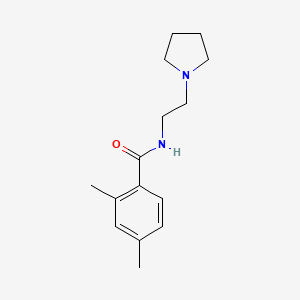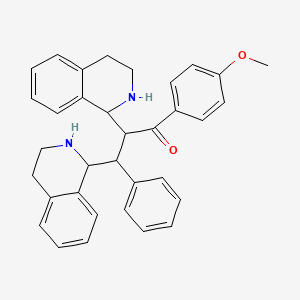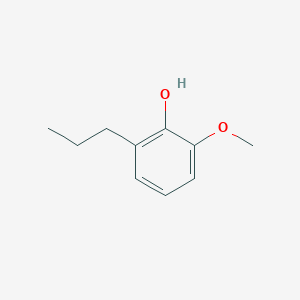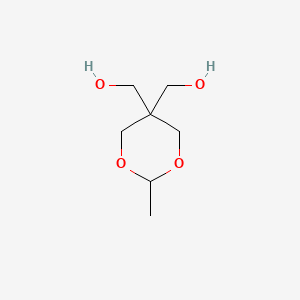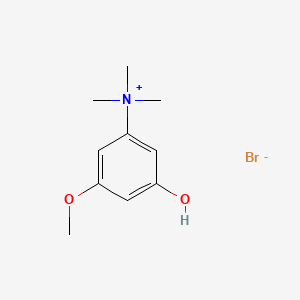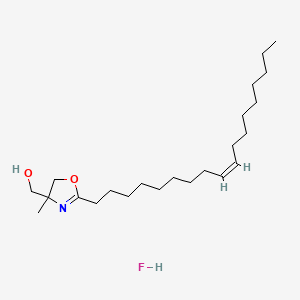
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride is a complex organic compound with a unique structure that includes an oxazole ring, a long aliphatic chain, and a hydrofluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride typically involves multiple steps. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the aliphatic chain via a substitution reaction. The final step involves the addition of the hydrofluoride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aliphatic chain or the oxazole ring.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, altering their activity. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes. The hydrofluoride group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.
Properties
CAS No. |
68298-86-2 |
|---|---|
Molecular Formula |
C23H44FNO2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
[4-methyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol;hydrofluoride |
InChI |
InChI=1S/C23H43NO2.FH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(2,20-25)21-26-22;/h10-11,25H,3-9,12-21H2,1-2H3;1H/b11-10-; |
InChI Key |
WQMOAMFHAPFUDC-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(C)CO.F |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(C)CO.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)



